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Compound of Interest

1-Tosyl-2,3-dihydroquinolin-4(1H)-
Compound Name:
one

Cat. No.: B1267752

Disclaimer: The crystal structure for the specific compound 1-Tosyl-2,3-dihydroquinolin-
4(1H)-one is not publicly available in the searched crystallographic databases. This guide
provides a detailed analysis of the closely related compound, 1-Tosyl-1,2,3,4-
tetrahydroquinoline, which lacks the ketone group at the 4-position. The information presented
here is intended to serve as a valuable reference for researchers, scientists, and drug
development professionals interested in the structural aspects of tosyl-protected quinoline
derivatives.

Introduction

Quinolines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry,
exhibiting a wide range of pharmacological activities. The tosyl protection of the nitrogen atom
in the quinoline ring is a common strategy in synthetic chemistry to modify the electronic
properties and reactivity of the molecule. Understanding the three-dimensional structure of
these compounds is crucial for structure-based drug design and for elucidating their
mechanism of action. This technical guide provides a comprehensive overview of the crystal
structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, including its crystallographic data, molecular
geometry, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data

The crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline was determined by single-crystal X-
ray diffraction. The compound crystallizes in the monoclinic space group P21/n. A summary of
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the crystal data and structure refinement parameters is presented in Table 1.[1]

Table 1: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline.[1]
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Parameter Value
Empirical formula C16H17NO2S
Formula weight 287.37
Temperature 94 K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21/n

Unit cell dimensions

a=8.2176 (7) A

b = 8.0468 (6) A

c=22.2439 (18) A

a=90°

B = 98.107 (4)°

y =90°

Volume 1456.2 (2) As

z 4

Density (calculated) 1.311 Mg/m3
Absorption coefficient 0.22 mm—1

F(000) 608

Crystal size 0.24 x0.22 x 0.18 mm

Theta range for data collection

1.91t0 25.0°

Index ranges

-9<h<9,-9<k<9,-26<1<26

Reflections collected

20017

Independent reflections

2568 [R(int) = 0.046]

Completeness to theta = 25.0°

99.9 %
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Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2568 /0/182

Goodness-of-fit on F2 1.09

Final R indices [l > 20(I)] R1 =0.039, wR2 = 0.101

R indices (all data) R1 =0.046, wR2 = 0.101
Largest diff. peak and hole 0.23 and -0.37 e.A-3

Molecular Structure

The molecular structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline reveals key conformational
features. The heterocyclic ring adopts a half-chair conformation.[1][2][3] The sum of the bond
angles around the nitrogen atom is 350.2°, indicating a trigonal pyramidal geometry.[1][2][3]
The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[1][2][3] In the
crystal, molecules are linked by C-H---O hydrogen bonds, forming chains along the[4] direction.

[1](21(3]

Experimental Protocols
Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline[1]

The synthesis of the title compound is achieved through the reaction of 1,2,3,4-
tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride. The detailed experimental
procedure is as follows:

To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloroethane,
add triethylamine (15 mmol) at a temperature of 0-5 °C.

 To this reaction mixture, add 4-methylbenzene-1-sulfonylchloride (12 mmol) dropwise.
 After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
e Wash the reaction mixture with a 5% aqueous solution of Na=COs and then with brine.

e Dry the organic phase over anhydrous Na=SOa4 and concentrate it under vacuum to yield the
crude product as a colorless solid.
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o Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain
colorless prisms of 1-Tosyl-1,2,3,4-tetrahydroquinoline.

Crystal Structure Determination[1]

The crystal structure was determined using single-crystal X-ray diffraction. The experimental
workflow is outlined below:

Data Reduction
(SAINT)

Structure Solution Structure Refinement
(SHELXS97) (SHELXL97)

Final Crystal Structure

Click to download full resolution via product page

Experimental workflow for crystal structure determination.

A suitable single crystal was selected and mounted on a Bruker APEXII CCD diffractometer.
Data was collected at 94 K using Mo Ka radiation (A = 0.71073 A). The structure was solved by
direct methods using SHELXS97 and refined by full-matrix least-squares on F2 using
SHELXL97.

Signaling Pathways and Biological Activity

While no specific signaling pathways for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one have been
described, the broader class of quinoline derivatives is known for a wide range of
pharmacological activities. Tetrahydroquinoline compounds are core structures in molecules
with antimalarial, antipsychotic, and estrogenic receptor activities.[1][2][3]

The logical relationship for the synthesis of the analyzed compound can be visualized as
follows:
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Reactants Reaction Conditions

1,2,3,4-Tetrahydroquinoline 4-Methylbenzene-1-sulfonylchloride Triethylamine 0-5 °C to Room Temp

Dry Dichloroethane |

1-Tosyl-1,2,3,4-tetrahydroquinoline

Click to download full resolution via product page
Synthetic pathway for 1-Tosyl-1,2,3,4-tetrahydroquinoline.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1-Tosyl-1,2,3,4-
tetrahydroquinoline, a close analog of the requested 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.
The presented crystallographic data, molecular geometry, and experimental protocols offer
valuable insights for researchers in the fields of medicinal chemistry, crystallography, and drug
development. While the crystal structure of the exact target molecule remains elusive in the
public domain, the information on its tetrahydro- analog serves as a robust starting point for
computational modeling and further synthetic explorations in this important class of heterocyclic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267752#crystal-structure-of-1-tosyl-2-3-
dihydroquinolin-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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